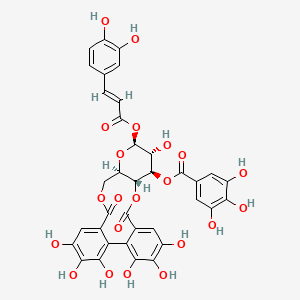

1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphen

Description

1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose is a complex natural compound isolated from the parasitic plant Balanophora simaoensis . This compound is known for its significant antioxidant activities and is part of a group of esters that include galloyl, caffeoyl, and hexahydroxydiphenoyl esters of glucoses .

Properties

Molecular Formula |

C36H28O21 |

|---|---|

Molecular Weight |

796.6 g/mol |

IUPAC Name |

[(10R,11R,12R,13S,15R)-13-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C36H28O21/c37-15-3-1-11(5-16(15)38)2-4-22(43)55-36-30(49)32(57-33(50)12-6-17(39)25(44)18(40)7-12)31-21(54-36)10-53-34(51)13-8-19(41)26(45)28(47)23(13)24-14(35(52)56-31)9-20(42)27(46)29(24)48/h1-9,21,30-32,36-42,44-49H,10H2/b4-2+/t21-,30-,31-,32-,36+/m1/s1 |

InChI Key |

FMIYQZIXXGXUEI-WRHPJKEKSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically isolated and purified using high-speed counter-current chromatography (HSCCC). The optimal solvent system for this process is a mixture of n-hexane, ethyl acetate, methanol, and water in the ratio of 1:2:1:2 (v/v) . The structures of the glucose esters are identified by electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectra .

Industrial Production Methods: Currently, there is no widely reported industrial production method for 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose. The compound is primarily obtained from natural sources, specifically from the crude extract of Balanophora simaoensis .

Chemical Reactions Analysis

Types of Reactions: 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose undergoes various chemical reactions, including oxidation and hydrolysis .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Hydrolysis: Acidic or basic hydrolysis can be used to break down the ester bonds in the compound.

Major Products Formed: The major products formed from these reactions include simpler phenolic compounds and glucose derivatives .

Scientific Research Applications

1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose has several scientific research applications:

Mechanism of Action

The antioxidant activity of 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose is primarily due to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing their harmful effects . Additionally, it may modulate signaling pathways involved in oxidative stress responses .

Comparison with Similar Compounds

- 1-O-Caffeoyl-3-O-galloyl-β-D-glucopyranose

- 1-O-Caffeoyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose

Comparison: 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose is unique due to its combination of caffeoyl, galloyl, and hexahydroxydiphenoyl groups, which contribute to its potent antioxidant activity . Compared to similar compounds, it exhibits higher antioxidant potency and a broader range of biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.